[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate
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Overview
Description
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate is a biologically active compound known for its antibiotic properties. It is an isonitrile-containing derivative of diacyl D-mannitol and is produced by the fermentation of a species of the genus Pyrenochaeta . This compound exhibits significant antibiotic activity against Gram-positive bacteria and fungi, including Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biologically active analogues of [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate involves the preparation of vinyl formamides from thiooximes, which are then applied to oc-carboxy systems . The synthesis also includes the development of new methodologies for the epoxy-isonitrile functionality .
Industrial Production Methods: this compound is produced through the cultivation of Pyrenochaeta sp. NRRL 5786 under submerged aerobic conditions . The fermentation process involves the use of glucose and sucrose as carbon sources, with the addition of crotonic acid derivatives, ethanol, or L-histidine to enhance the production levels .
Chemical Reactions Analysis
Types of Reactions: [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethane sulfonic acid and methyl (trifluoromethyl)dioxirane . The reaction conditions often involve the use of oc-carboxy systems and epoxy-isonitrile functionalities .
Major Products Formed: The major products formed from these reactions include biologically active analogues of the natural product, such as vinyl isonitriles .
Scientific Research Applications
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate has a wide range of scientific research applications. It is used in chemistry for the synthesis of biologically active analogues . In biology and medicine, it is known for its antibiotic activity against Gram-positive bacteria and fungi .
Mechanism of Action
The mechanism of action of [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate involves the inhibition of dopamine-β-hydroxylase, which leads to a reduction in heart and adrenal norepinephrine levels . This compound also exhibits antimicrobial activity by creating large pores in the bacterial membrane, leading to cell death .
Comparison with Similar Compounds
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate is unique due to its isonitrile-containing structure and its dual activity as both an antibiotic and a dopamine-β-hydroxylase inhibitor . Similar compounds include other isonitrile-containing derivatives such as (±)-isonitrin A and (±)-isonitrin B . These compounds share similar synthetic routes and biological activities but differ in their specific molecular structures and functionalities .
Properties
CAS No. |
61241-59-6 |
---|---|
Molecular Formula |
C18H24N2O8 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3 |
InChI Key |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
Isomeric SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Canonical SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A32390A; A 32390A; A-32390A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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